![molecular formula C30H33N3O5S B12584072 N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-valylglycylglycine CAS No. 548485-18-3](/img/structure/B12584072.png)
N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-valylglycylglycine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-valylglycylglycine is a chemical compound that features a triphenylmethyl (trityl) group, which is widely recognized for its use in organic synthesis as a protective group. This compound is a peptide derivative, incorporating the amino acids valine and glycine, and is often utilized in various chemical processes due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-valylglycylglycine typically involves the protection of amino acids using the triphenylmethyl group. The trityl group is introduced to protect functional groups such as thiols, amines, and alcohols during peptide synthesis. The procedures of mixed anhydrides and activated esters can be employed to prepare trityl peptides. The reaction conditions often involve the use of N,N′-dicyclohexylcarbodiimide (DCC) as a coupling agent .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings. The use of trityl moieties in peptide synthesis is well-established, and the industrial processes would involve scaling up these methods while ensuring the purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-valylglycylglycine can undergo various chemical reactions, including:
Oxidation: The trityl group can be oxidized under specific conditions.
Reduction: Reductive cleavage of the trityl group can be achieved using lithium/naphthalene in tetrahydrofuran (THF).
Substitution: The trityl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Lithium/naphthalene in THF is commonly used for reductive cleavage.
Substitution: Various nucleophiles can be used to substitute the trityl group.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reductive cleavage of the trityl group would yield the deprotected peptide .
Scientific Research Applications
N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-valylglycylglycine has several scientific research applications, including:
Chemistry: Used as a protective group in peptide synthesis and other organic reactions.
Biology: Employed in the study of peptide interactions and protein synthesis.
Industry: Utilized in the production of specialized peptides and other chemical compounds.
Mechanism of Action
The mechanism of action of N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-valylglycylglycine involves the protection of functional groups during chemical reactions. The trityl group acts as a protective moiety, preventing unwanted reactions at specific sites on the molecule. This allows for selective reactions to occur at other sites, facilitating the synthesis of complex peptides and other compounds .
Comparison with Similar Compounds
Similar Compounds
N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-valyl-L-asparagine: Another peptide derivative with similar protective properties.
Triphenylmethyl chloride: Commonly used as a reagent for introducing the trityl group in organic synthesis.
Uniqueness
N-{[(Triphenylmethyl)sulfanyl]acetyl}-L-valylglycylglycine is unique due to its specific combination of amino acids and the presence of the trityl group. This combination allows for selective protection and deprotection during peptide synthesis, making it a valuable tool in organic and peptide chemistry .
Properties
CAS No. |
548485-18-3 |
|---|---|
Molecular Formula |
C30H33N3O5S |
Molecular Weight |
547.7 g/mol |
IUPAC Name |
2-[[2-[[(2S)-3-methyl-2-[(2-tritylsulfanylacetyl)amino]butanoyl]amino]acetyl]amino]acetic acid |
InChI |
InChI=1S/C30H33N3O5S/c1-21(2)28(29(38)32-18-25(34)31-19-27(36)37)33-26(35)20-39-30(22-12-6-3-7-13-22,23-14-8-4-9-15-23)24-16-10-5-11-17-24/h3-17,21,28H,18-20H2,1-2H3,(H,31,34)(H,32,38)(H,33,35)(H,36,37)/t28-/m0/s1 |
InChI Key |
JLXGKTCIAOPFJX-NDEPHWFRSA-N |
Isomeric SMILES |
CC(C)[C@@H](C(=O)NCC(=O)NCC(=O)O)NC(=O)CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CC(C)C(C(=O)NCC(=O)NCC(=O)O)NC(=O)CSC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


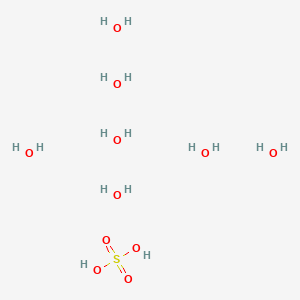
![2-{[6-Ethyl-2-(3-methylphenyl)-4-quinazolinyl]sulfanyl}-N-propylacetamide](/img/structure/B12583998.png)
![Benzoic acid, 2-(acetylamino)-5-[[(phenylmethylene)hydrazino]sulfonyl]-](/img/structure/B12584013.png)
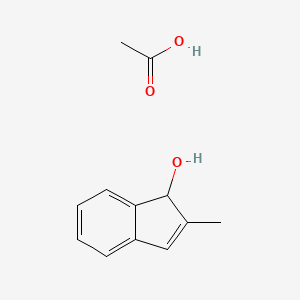
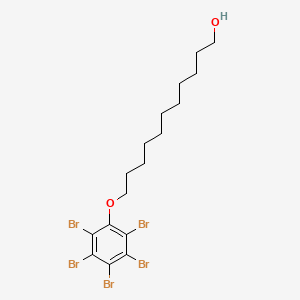
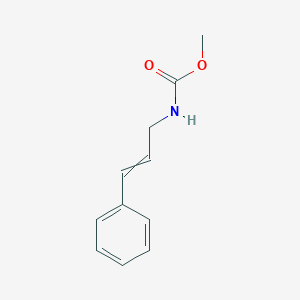
![5-[(3,5-Dinitrophenyl)methyl]-10-octadecyl-5,10-dihydrophenazine](/img/structure/B12584025.png)
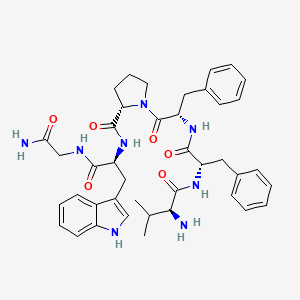
![[(3R)-2,3-dihydro-1,4-benzodioxin-3-yl]methanol;methanesulfonic acid](/img/structure/B12584032.png)
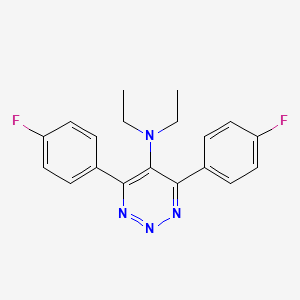

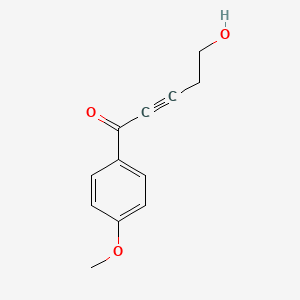
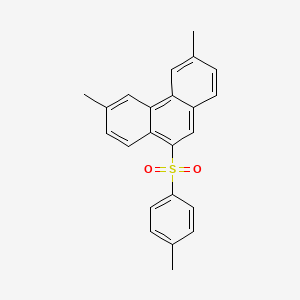
![S-[4-(4-Bromophenyl)-4-oxobutyl] ethanethioate](/img/structure/B12584087.png)
